molecular formula C21H21NO2S B11336163 N-(4-ethoxyphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(4-ethoxyphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11336163
M. Wt: 351.5 g/mol
InChI Key: FLJFSNFXKYPHKJ-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with an ethoxyphenyl group at the para position, a methyl group at the meta position, and a thiophen-2-ylmethyl group at the nitrogen atom. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-ethoxyaniline to yield N-(4-ethoxyphenyl)-4-methylbenzamide.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of N-(4-ethoxyphenyl)-4-methylbenzamide with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of N-(4-ETHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The thiophen-2-ylmethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of 4-ethoxyaniline.

    Substitution: Formation of various substituted thiophen-2-ylmethyl derivatives.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide
  • N-(4-Chlorophenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide
  • N-(4-Fluorophenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide

Uniqueness

N-(4-ETHOXYPHENYL)-4-METHYL-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxyphenyl and thiophen-2-ylmethyl groups provides a distinct structural framework that can lead to unique interactions with molecular targets.

Properties

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NO2S/c1-3-24-19-12-10-18(11-13-19)22(15-20-5-4-14-25-20)21(23)17-8-6-16(2)7-9-17/h4-14H,3,15H2,1-2H3

InChI Key

FLJFSNFXKYPHKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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